molecular formula C7H3BrCl2O2 B1291466 4-Bromo-2,6-dichlorobenzoic acid CAS No. 232275-51-3

4-Bromo-2,6-dichlorobenzoic acid

Cat. No. B1291466
M. Wt: 269.9 g/mol
InChI Key: SSWALODYSQLVPK-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

An aqueous solution of sodium nitrite (3.64 g dissolved in 4 mL of water, 52 mmol) was added drop wise to the concentrated hydrochloric acid (15 mL) cooled to −10 to −5° C. 3-Amino-4-bromo-2,6-dichlorobenzoic acid (5 g, 17 mmol, Step c) was added to the above solution portion-wise while maintaining the temperature around −5° C. The reaction mixture was stirred at this temperature for about 2 hours. Then hypophosphorous acid (9 mL, 170 moles) was added very slowly over a period of 1 hour at the same temperature. The reaction mixture was stirred at the same temperature for about 3 hours and then kept in refrigerator overnight. A precipitate was observed at this stage. The reaction mixture was allowed to warm to room temperature and kept for another 2 hours at room temperature. The reaction mixture was filtered, the residue was washed with cold water and dried to obtain 4-bromo-2,6-dichloro benzoic acid as a yellowish solid (2 g, 42%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].Cl.N[C:7]1[C:8]([Cl:18])=[C:9]([C:13]([Cl:17])=[CH:14][C:15]=1[Br:16])[C:10]([OH:12])=[O:11].[PH2](O)=O>>[Br:16][C:15]1[CH:7]=[C:8]([Cl:18])[C:9]([C:10]([OH:12])=[O:11])=[C:13]([Cl:17])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C(=CC1Br)Cl)Cl
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
[PH2](=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature around −5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
kept in refrigerator overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
kept for another 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.